(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride
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Overview
Description
(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methyl group at the 2-position and a methanamine group at the 7-position, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride typically involves the cyclization of 2-aminophenol derivatives with aldehydes or carboxylic acids. One common method is the oxidative cyclization of 2-aminophenol with an appropriate aldehyde under acidic conditions. For instance, palladium acetate can be used as a catalyst in the presence of potassium persulfate and trifluoromethanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves large-scale oxidative cyclization reactions. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the yield and purity of the final product. The choice of solvents and catalysts is crucial to ensure efficient production and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzoxazole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in metabolic processes or interact with cellular receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- (7-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
- (6-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
- (5,7-Dichlorobenzo[d]oxazol-2-yl)methanamine hydrochloride
Uniqueness
(2-Methylbenzo[d]oxazol-7-yl)methanamine hydrochloride is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacological properties compared to its chlorinated analogs.
Properties
Molecular Formula |
C9H11ClN2O |
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Molecular Weight |
198.65 g/mol |
IUPAC Name |
(2-methyl-1,3-benzoxazol-7-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H10N2O.ClH/c1-6-11-8-4-2-3-7(5-10)9(8)12-6;/h2-4H,5,10H2,1H3;1H |
InChI Key |
IMZQVJLIQOUURJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)CN.Cl |
Origin of Product |
United States |
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